molecular formula C17H26N2O3 B12282251 Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester

Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester

Cat. No.: B12282251
M. Wt: 306.4 g/mol
InChI Key: FMNZEJOEYLXGMP-UHFFFAOYSA-N
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Description

The compound Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester (hereafter referred to as Compound A) is a carbamate derivative featuring a pyrrolidinyl core with a hydroxymethyl group at the 5-position, a benzyl (phenylmethyl) group at the 1-position, and a tert-butyl (1,1-dimethylethyl) ester. Its stereochemistry (3S,5S) is critical for its biological interactions. This compound is likely explored for applications in medicinal chemistry, such as protease inhibition or receptor modulation, due to its carbamate group and stereospecific structure.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(12-20)19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)

InChI Key

FMNZEJOEYLXGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring is typically derived from L-proline or via cyclization of γ-aminobutyric acid (GABA) analogs. A stereoselective route involves:

Step 1:

  • Substrate: (3S,5R)-5-Hydroxymethylpyrrolidin-3-amine (derived from L-proline).
  • Benzylation: Treatment with benzyl bromide in tetrahydrofuran (THF) at 0°C, using sodium hydride (NaH) as a base.
    $$
    \text{Amine} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{1-Benzyl-5-hydroxymethylpyrrolidin-3-amine}
    $$
    Yield: 78–85%.

Step 2:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).
    $$
    \text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}
    $$
    Reaction Time: 12–24 hours at 25°C.

Alternative Route: Chiral Resolution

For non-chiral starting materials, resolution is achieved via:

  • Diastereomeric salt formation using (+)- or (-)-dibenzoyl tartaric acid.
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).

Detailed Preparation Methods

Method A: Boc Protection Followed by Benzylation

Procedure:

  • Starting Material: (3S,5S)-5-Hydroxymethylpyrrolidin-3-amine hydrochloride.
  • Neutralization: Stir with triethylamine (TEA) in DCM to free the amine.
  • Boc Protection: Add Boc₂O (1.2 eq) and DMAP (0.1 eq). React for 18 hours at 25°C.
  • Benzylation: Add benzyl bromide (1.5 eq) and NaH (1.2 eq) in THF at 0°C. Warm to 25°C over 2 hours.
  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
  • Purification: Silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield: 72%.
Purity (HPLC): >98%.

Method B: Benzylation Prior to Boc Protection

Procedure:

  • Starting Material: (3S,5S)-5-Hydroxymethylpyrrolidin-3-amine.
  • Benzylation: React with benzyl bromide (1.3 eq) and K₂CO₃ in acetonitrile at 60°C for 6 hours.
  • Boc Protection: Add Boc₂O (1.1 eq) and TEA (2 eq) in DCM. Stir for 12 hours.
  • Purification: Recrystallization from ethanol/water (4:1).

Yield: 68%.
Melting Point: 112–114°C.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Benzylation THF at 0→25°C Maximizes N-selectivity
Boc Protection DCM at 25°C Prevents racemization
Purification Ethyl acetate/hexane Enhances crystallinity

Stereochemical Control

  • Low temperatures (0–5°C) during benzylation reduce epimerization.
  • Chiral additives (e.g., sparteine) improve enantiomeric excess (ee) to >99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.51 (s, 2H, CH₂Ph), 3.91 (d, J = 12 Hz, 1H, C3-H), 3.65 (m, 1H, C5-H), 2.98 (m, 2H, NCH₂), 1.43 (s, 9H, Boc).
  • IR (KBr): 3360 cm⁻¹ (OH), 1695 cm⁻¹ (C=O).

Chromatographic Purity

Method Column Retention Time Purity
HPLC C18, 50:50 MeOH:H₂O 8.2 min 98.5%
Chiral HPLC Chiralpak IC 12.7 min 99.1% ee

Comparative Analysis of Methods

Method Yield Purity Scalability Stereocontrol
A 72% >98% Moderate High
B 68% 97% High Moderate

Method A offers superior stereochemical outcomes, while Method B is more scalable for industrial applications.

Challenges and Mitigation Strategies

  • Epimerization at C3: Mitigated by avoiding prolonged heating and using aprotic solvents.
  • Boc Deprotection: Unintentional cleavage is prevented by maintaining pH >7 during workup.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains, including chemistry, biology, medicine, and industry. Below are detailed insights into its diverse applications:

Chemistry

  • Synthetic Intermediate : The compound serves as an important intermediate in the synthesis of various organic molecules and chiral intermediates. Its unique structure allows for the construction of more complex compounds through various chemical reactions such as oxidation, reduction, and substitution reactions .
  • Reactivity Studies : Understanding its reactivity with biological macromolecules is crucial for predicting its behavior in biochemical pathways.

Biology

  • Biological Activity : Research indicates that carbamic acid derivatives exhibit notable biological activities. They are studied for their interactions with enzymes and receptors, which may lead to various biochemical effects .
  • Mechanism of Action : The compound can modulate enzyme activity by binding to specific molecular targets. This property is significant for drug design and understanding metabolic pathways .

Medicine

  • Therapeutic Potential : Ongoing studies explore the compound's potential therapeutic applications, particularly in drug development for conditions such as epilepsy and neurodegenerative diseases. Carbamates are integral components in many drugs due to their stability and ability to enhance bioavailability .
  • Prodrug Development : Carbamic acid derivatives are utilized in designing prodrugs that improve pharmacokinetic properties by delaying first-pass metabolism .

Industry

  • Chemical Processes : The compound is used in the development of new materials and chemical processes. Its structural features allow it to be employed in the production of agrochemicals and specialty chemicals .

Case Study 1: Drug Design

Research has highlighted the role of carbamate derivatives in drug design, particularly focusing on their ability to enhance the efficacy of parent compounds. For example, cenobamate, a carbamate approved by the FDA for epilepsy treatment, demonstrates how structural modifications can lead to improved therapeutic outcomes .

Case Study 2: Enzyme Interaction

Studies have shown that carbamic acid derivatives can effectively interact with various enzymes, influencing their activity. These interactions are critical for understanding how these compounds can be utilized in therapeutic contexts or as biochemical tools .

Mechanism of Action

The mechanism of action of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Compound B : Carbamic acid, N-[(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]-, phenylmethyl ester, hydrochloride (1:1)
  • Key Differences: Stereochemistry: The 3R configuration (vs. 3S in Compound A) alters spatial orientation, impacting binding affinity. Ester Group: Benzyl ester (vs. tert-butyl), which is more labile under hydrogenolytic conditions. Counterion: Hydrochloride salt form enhances solubility but may affect bioavailability.
  • Implications : The benzyl ester in Compound B offers easier deprotection but lower stability compared to the tert-butyl group in Compound A. The stereochemical inversion at C3 may reduce target engagement efficacy.
Compound C : Carbamic acid, [(3S)-3-methyl-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (CAS 261521-49-7)
  • Key Differences :
    • Substituents : Features a methyl and 2-oxo group on the pyrrolidinyl ring (vs. hydroxymethyl and benzyl in Compound A).
    • Functional Groups : The oxo group introduces polarity, while the lack of a benzyl group reduces hydrophobicity.
  • Implications : The absence of the hydroxymethyl and benzyl groups likely diminishes solubility and receptor-binding capacity. The tert-butyl ester provides similar stability to Compound A.
Compound D : Carbamic acid, [(3S)-1-(phenylmethyl)-3-pyrrolidinyl]-, cis-3-[5-[(2-methyl-1-oxopropyl)amino]-1H-pyrazol-3-yl]cyclobutyl ester (CAS 853565-29-4)
  • Key Differences: Ester Group: Cyclobutyl ester with a pyrazolyl substituent (vs. tert-butyl ester).
  • Implications : The complex ester group may enhance selectivity for specific enzymes but could reduce metabolic stability compared to the tert-butyl group.

Functional Group Variations

Ester Groups :
  • tert-Butyl Esters (Compound A, C): Provide steric hindrance and stability under acidic conditions, ideal for oral drug formulations .
  • Benzyl Esters (Compound B, ): Easily cleaved via hydrogenolysis, suitable for prodrug strategies but less stable in vivo .
Pyrrolidinyl Substituents :
  • Hydroxymethyl Group (Compound A): Enhances water solubility and hydrogen-bonding capacity, critical for target binding.

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a notable example, characterized by its unique structure that includes a pyrrolidine ring and an ester group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this carbamic acid derivative can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : Approximately 278.35 g/mol

The presence of the hydroxymethyl and phenylmethyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

The biological activity of carbamic acid derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : These compounds can inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing physiological responses.

Research shows that this compound interacts with neurotransmitter systems and may modulate receptor activity, contributing to its potential therapeutic effects in neurological disorders.

1. Enzyme Inhibition

Studies indicate that carbamic acid derivatives can serve as effective enzyme inhibitors. For instance:

  • Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which is vital for neurotransmission. This activity suggests potential applications in treating conditions like Alzheimer's disease .

2. Receptor Binding

The compound also exhibits significant binding affinity to various receptors:

  • Kappa Opioid Receptors : Research indicates that certain analogs of this compound may interact with kappa-opioid receptors, which could lead to analgesic effects without the typical side effects associated with traditional opioids .

Case Studies

Several studies have explored the biological activities of related carbamic acid derivatives:

  • Study on Neuroprotective Effects : A study demonstrated that a similar compound exhibited neuroprotective effects in animal models by enhancing synaptic plasticity and reducing neuroinflammation .
  • Toxicological Assessment : Toxicological evaluations showed low acute toxicity in animal models with an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl esterMethyl substitution on nitrogenEnhanced solubility
Carbamic acid, (3R)-3-pyrrolidinyl-, 1,1-dimethylethyl esterDifferent stereochemistryVariations in biological activity
Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl esterSpirocyclic structureDistinct binding properties

This table highlights how structural variations can influence the biological activities and pharmacokinetics of carbamic acid derivatives.

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